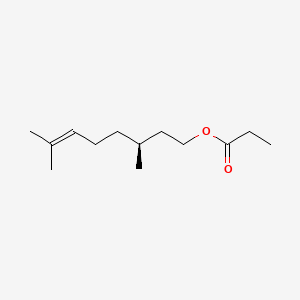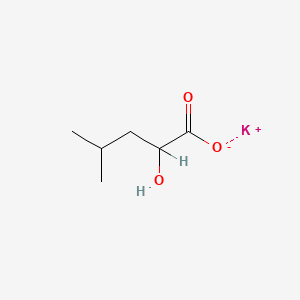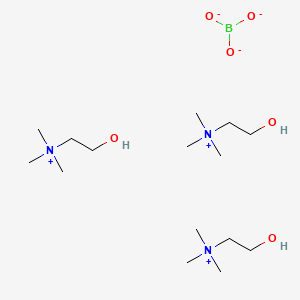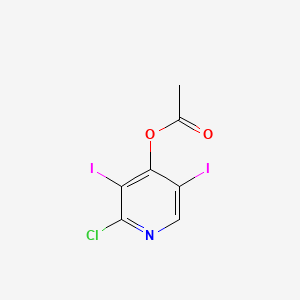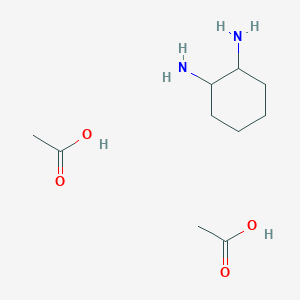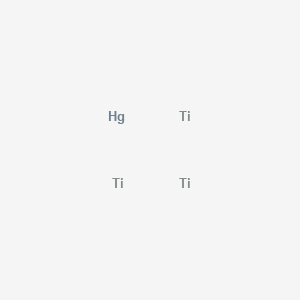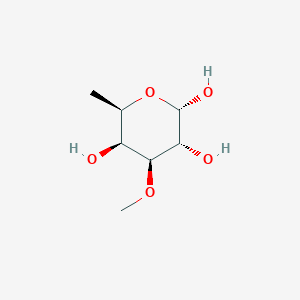
alpha-D-Digitalopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Digitalopyranose: is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is a type of pyranose, which is a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Digitalopyranose typically involves the reaction of a hydroxyl group on carbon 5 of a sugar with the aldehyde at carbon 1, forming an intramolecular hemiacetal. This process can be facilitated by various catalysts and reaction conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods to ensure high yield and purity. Enzymes such as glycosyltransferases can be used to catalyze the formation of the pyranose ring from glucose or other sugar precursors .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Digitalopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Various substituents can be introduced into the pyranose ring through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed:
Scientific Research Applications
Alpha-D-Digitalopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of alpha-D-Digitalopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic pathways and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity .
Comparison with Similar Compounds
Alpha-D-Digitalopyranose can be compared with other similar compounds, such as:
Alpha-D-Glucopyranose: Another pyranose with a similar structure but different functional groups.
Alpha-D-Xylopyranose: A pyranose with a different arrangement of hydroxyl groups.
Alpha-D-Quinovopyranose: A compound with similar stereochemistry but different chemical properties
Properties
CAS No. |
1932346-53-6 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7+/m1/s1 |
InChI Key |
OEKPKBBXXDGXNB-UOYQFSTFSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


